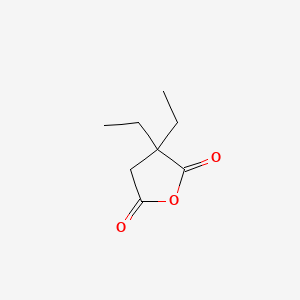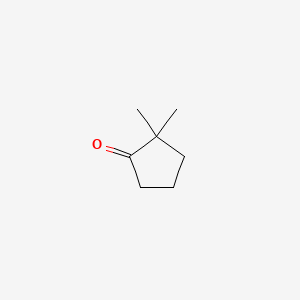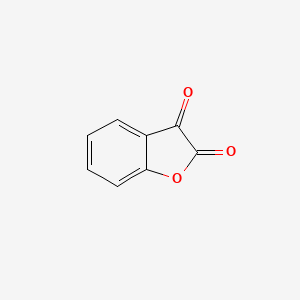
4-(Trifluoromethyl)pyridine 1-oxide
Overview
Description
4-(Trifluoromethyl)pyridine 1-oxide is a pyridine derivative . It is a biologically active fragment formed by connecting trifluoromethyl and a pyridine ring .
Synthesis Analysis
4-(Trifluoromethyl)pyridine can be prepared by trifluoromethylation of 4-iodobenzene . Alternatively, treatment of 4-iodopyridine with trifluoromethylcopper also affords the title compound . Trifluoromethylpyridine (TFMP) and its derivatives are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)pyridine 1-oxide has been studied by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations . The molecular electrostatic potential (MEP) of the title compound was calculated to predict the static charges in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Trifluoromethyl)pyridine 1-oxide include a molecular weight of 163.10 g/mol, a topological polar surface area of 25.5 Ų, and a formal charge of 0 . It is soluble in most organic solvents .
Scientific Research Applications
Agrochemical Compound Development
4-(Trifluoromethyl)pyridine 1-oxide: plays a crucial role in the development of agrochemical compounds. Its derivatives are key ingredients in creating pesticides that protect crops from parasites and diseases carried by insects like mosquitoes . The unique properties of the trifluoromethyl group and pyridine ring contribute to the efficacy of these compounds in the agricultural sector.
Pharmaceutical Industry
In the pharmaceutical industry, 4-(Trifluoromethyl)pyridine 1-oxide derivatives are used to develop drugs with unique biological properties. The introduction of the trifluoromethyl group into pharmaceuticals can significantly alter their pharmacokinetic and pharmacodynamic profiles, leading to improved efficacy and reduced toxicity .
Synthesis of Trifluoromethylpyridines
The compound is utilized in synthetic chemistry to introduce trifluoromethyl groups into other molecules. This is typically achieved through methods such as halogen exchange or assembly from trifluoromethyl-containing building blocks, which are pivotal in creating various organic compounds with desired properties .
Veterinary Products
Similar to its applications in human medicine, 4-(Trifluoromethyl)pyridine 1-oxide is also used in the veterinary field. It helps in the formulation of veterinary drugs that require the trifluoromethyl group for enhanced biological activity .
Metal-Organic Frameworks (MOFs)
This compound is a precursor in the synthesis of Metal-Organic Frameworks, which are highly porous materials used for gas storage, separation, and catalysis. The trifluoromethyl group can impart unique characteristics to the MOFs, influencing their functionality .
Organic Synthesis Intermediates
4-(Trifluoromethyl)pyridine 1-oxide: serves as an intermediate in organic synthesis, particularly in the creation of novel compounds with potential applications in various fields, including materials science and nanotechnology .
Mechanism of Action
Target of Action
It is known that trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity . They are also known to act as a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
It’s known that trifluoromethyl-substituted pyridine derivatives interact with their targets, leading to higher fungicidal activity .
Biochemical Pathways
It is known that trifluoromethyl-substituted pyridine derivatives are used in the synthesis of various agrochemicals and pharmaceuticals .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
It is known that trifluoromethyl-substituted pyridine derivatives have superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethyl)pyridine 1-oxide. It is recommended to handle the compound in a well-ventilated area and keep it away from heat, sparks, open flames, and hot surfaces .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-oxido-4-(trifluoromethyl)pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5-1-3-10(11)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUUZHQOZHEULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276391 | |
| Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)pyridine 1-oxide | |
CAS RN |
22253-59-4 | |
| Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















